molecular formula C9H14O2 B156617 2-Nonynoic acid CAS No. 1846-70-4

2-Nonynoic acid

Cat. No.: B156617
CAS No.: 1846-70-4
M. Wt: 154.21 g/mol
InChI Key: ZAWLBSATNLQTON-UHFFFAOYSA-N
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Description

2-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It belongs to the class of medium-chain fatty acids and is characterized by the presence of a triple bond between the second and third carbon atoms in its aliphatic chain. This compound is also known by other names such as 2-nonynoate and non-2-ynoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the hydrolysis of esters derived from 2-nonyne.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-nonyne in the presence of a suitable catalyst, followed by oxidation to form the carboxylic acid. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nonynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form 2-nonenoic acid or fully saturated nonanoic acid.

    Substitution: The hydrogen atoms on the alkyne can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are used for selective hydrogenation.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Nonynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nonynoic acid involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    2-Nonenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    Nonanoic acid: A fully saturated fatty acid with no double or triple bonds.

    2-Decynoic acid: Another medium-chain fatty acid with a triple bond at a different position.

Uniqueness: 2-Nonynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activities compared to its saturated and unsaturated counterparts .

Properties

IUPAC Name

non-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLBSATNLQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075143
Record name 2-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-70-4
Record name 2-Nonynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NONYNOIC ACID
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonynoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the position of the triple bond in nonynoic acid isomers influence their antimicrobial activity?

A2: Yes, the position of the unsaturated bond in nonynoic acid isomers appears to influence their fungistatic activity, showing some similarity to the trends observed in octynoic acid isomers []. Generally, nonynoic acids demonstrate stronger fungistatic properties compared to octynoic acids, although they are not as potent as undecylenic acid in this regard.

Q2: Has 2-nonynoic acid shown any promising synergistic effects with other antimicrobial agents?

A3: Research indicates that while this compound alone may have limited antimicrobial activity, it demonstrates promising synergistic effects when combined with certain essential oils []. Particularly, a study found synergistic interactions against pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterococcus faecium when this compound was combined with Santalum austrocaledonicum oil [].

Q3: Is this compound found naturally in any sources?

A4: Yes, this compound has been identified as a constituent of Korean Lettuce (Youngia sonchifolia M.) []. This finding suggests potential applications of this plant or its extracts for their antimicrobial properties.

Q4: Are there any studies investigating the enzymatic reactions involving this compound?

A5: Yes, there have been studies exploring lipase-catalyzed esterification reactions using this compound and other acetylenic fatty acids []. These studies contribute to understanding the potential applications of this compound as a substrate in enzymatic synthesis and biocatalysis.

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